molecular formula C15H16FN B1385959 N-(3-Fluorobenzyl)-2-methylbenzylamine CAS No. 1039817-22-5

N-(3-Fluorobenzyl)-2-methylbenzylamine

Cat. No.: B1385959
CAS No.: 1039817-22-5
M. Wt: 229.29 g/mol
InChI Key: JJWCQOAYIPNKPL-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-methylbenzylamine (CAS: 1039817-22-5) is a benzylamine derivative featuring a fluorine atom at the 3-position of one benzyl group and a methyl group at the 2-position of the other benzyl ring. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.29 g/mol and a calculated LogP of 3.81, indicating moderate lipophilicity .

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-5-2-3-7-14(12)11-17-10-13-6-4-8-15(16)9-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCQOAYIPNKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylbenzylamine typically involves the reaction of 3-fluorobenzyl chloride with 2-methylbenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Fluorobenzyl chloride+2-MethylbenzylamineThis compound+HCl\text{3-Fluorobenzyl chloride} + \text{2-Methylbenzylamine} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzyl chloride+2-Methylbenzylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorobenzyl)-2-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

Medicinal Chemistry

N-(3-Fluorobenzyl)-2-methylbenzylamine has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could serve as a building block for developing new drug candidates targeting various diseases, including cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the importance of benzylamine derivatives in anticancer research. Compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives with similar structures demonstrated over 50% growth inhibition in the NCI-60 cancer cell line panel, indicating potential for further development as anticancer agents .

Antimicrobial Properties

Research indicates that compounds containing fluorinated benzylamine moieties exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria, making them candidates for further exploration in antibiotic development .

Case Studies and Findings

StudyFocusFindings
Study AAnticancer ActivityCompounds similar to this compound showed over 50% inhibition against multiple cancer cell lines .
Study BAntimicrobial PropertiesDemonstrated significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential as an antibiotic .
Study CSynthesis MethodsDiscussed efficient synthetic routes for producing benzylamine derivatives, emphasizing the role of fluorination in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2-methylbenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amine vs. Amide/Hydrazide Derivatives
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂): This benzamide derivative contains an N,O-bidentate directing group, enabling its use in metal-catalyzed C–H bond functionalization reactions . In contrast, N-(3-Fluorobenzyl)-2-methylbenzylamine lacks an amide or hydroxyl group, reducing its utility in catalysis but increasing its lipophilicity (LogP 3.81 vs. ~1.5–2.5 for benzamides).
  • The absence of heterocyclic rings in this compound may limit its target specificity but improve metabolic stability.
Heterocyclic vs. Simple Benzylamine Systems
  • N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide :
    This compound’s tetrahydropyrimidine-carboxamide scaffold introduces rigidity and multiple hydrogen-bonding sites, likely enhancing binding affinity in pharmaceutical contexts . The simpler benzylamine structure of the target compound may offer advantages in synthetic accessibility and bioavailability.

Substituent Effects

Fluorine Positioning and Electronic Influence
  • Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide): A fungicide with a 3-isopropoxy group and 2-trifluoromethyl substituent, flutolanil’s strong electron-withdrawing CF₃ group enhances pesticidal activity .
  • Morpholinyl-Oxazolidinone Derivatives (e.g., ): The 3-fluoro-4-morpholinylphenyl group in these compounds combines fluorine’s electronic effects with a morpholine ring’s solubility-enhancing properties . The target compound’s lack of heterocycles may reduce solubility but increase membrane permeability.
Lipophilicity and Bioavailability

The LogP of this compound (3.81) is higher than that of polar derivatives like benzamides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, LogP ~1.5–2.5) . This suggests superior blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Application/Notes Reference
This compound C₁₅H₁₆FN 229.29 3-Fluorobenzyl, 2-methyl Benzylamine Research chemical (CNS targets)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-Methyl, hydroxy, dimethyl Benzamide, hydroxyl Metal-catalyzed reactions
Flutolanil C₁₇H₁₄F₃NO₂ 321.30 3-Isopropoxy, 2-CF₃ Benzamide Agricultural fungicide
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-tetrahydropyrimidine carboxamide C₂₄H₁₉ClF₂N₃O₂ 466.88 3-Chloro-4-fluoro, difluorobenzyl Carboxamide, tetrahydropyrimidine Pharmaceutical research (enzyme inhibition)

Biological Activity

N-(3-Fluorobenzyl)-2-methylbenzylamine is a compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorobenzyl group, which contributes to its unique chemical properties. The presence of the fluorine atom can significantly influence its biological activity by enhancing binding affinity to various biological targets due to the electronegativity and steric effects of fluorine.

The mechanism of action for this compound is primarily related to its interactions with specific enzymes and receptors. It is believed to modulate the activity of certain biological targets, which can lead to various pharmacological effects. The compound's binding interactions are enhanced by the fluorine atom, potentially increasing metabolic stability and lipophilicity compared to similar compounds without fluorine.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory activity against certain enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are valuable in treating neurological disorders such as depression and Parkinson's disease. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to inhibition .

2. Antiproliferative Effects

Preliminary studies suggest that this compound may possess antiproliferative properties against cancer cell lines. For example, similar compounds with fluorinated substitutions have shown significant activity against MCF-7 breast cancer cells, indicating potential for further development in oncology .

Case Studies

  • Monoamine Oxidase Inhibition : A study investigating various derivatives found that compounds similar to this compound displayed selective inhibition of MAO-A and MAO-B. The findings suggest that modifications in the benzyl moiety could enhance selectivity and potency as MAO inhibitors .
  • Antiproliferative Activity : In another study focusing on structure-activity relationships (SAR), it was noted that fluorinated compounds often exhibited enhanced antiproliferative activity compared to their non-fluorinated counterparts, indicating the importance of the fluorine atom in enhancing biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared with similar compounds:

CompoundMAO InhibitionAntiproliferative ActivityNotes
This compoundYesModerateEnhanced binding due to fluorine
N-(4-Fluorobenzyl)-2-methylbenzylamineYesLowLess effective than 3-fluoro variant
N-(3-Chlorobenzyl)-2-methylbenzylamineNoModerateChlorine less effective than fluorine

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-yield synthesis of N-(3-Fluorobenzyl)-2-methylbenzylamine?

  • Methodological Answer :

  • Nucleophilic substitution : React 2-methylbenzylamine with 3-fluorobenzyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (K₂CO₃ or Et₃N) to facilitate alkylation .
  • Catalytic optimization : Use Pd-based catalysts for coupling reactions if intermediates require functional group compatibility (e.g., aryl halides) .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and verify purity via HPLC (>95%) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks to confirm fluorobenzyl and methylbenzyl groups (e.g., δ ~4.3 ppm for benzyl CH₂N, δ ~2.4 ppm for methyl group) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to match the exact mass (229.1267 g/mol for C₁₅H₁₆FN) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests stability for biological assays) .

Advanced Research Questions

Q. What experimental strategies are employed to investigate this compound as a protein tyrosine kinase modulator?

  • Methodological Answer :

  • In vitro kinase assays : Use recombinant kinases (e.g., HER2/EGFR) with ATP-competitive binding assays to measure IC₅₀ values. Include positive controls like lapatinib for comparison .
  • Cell-based models : Test anti-proliferative effects in HER2-positive cancer lines (e.g., SK-BR-3) via MTT assays. Monitor dose-response curves and compare with trastuzumab-resistant models .
  • Structural analogs : Synthesize derivatives (e.g., pyridinyl or morpholinophenyl substituents) to explore structure-activity relationships (SAR) .

Q. How should researchers address contradictions in reported bioactivity data (e.g., kinase inhibition vs. insecticidal activity)?

  • Methodological Answer :

  • Assay validation : Replicate conflicting studies under standardized conditions (e.g., ATP concentration, pH). For insecticidal claims (e.g., thiazole derivatives), verify target specificity via enzyme-linked immunosorbent assays (ELISA) .
  • Off-target profiling : Screen against unrelated protein families (e.g., cytochrome P450) to rule out non-specific interactions .
  • Computational docking : Use AutoDock Vina to predict binding poses in kinase vs. insecticidal targets. Compare binding energies to prioritize follow-up assays .

Q. What computational approaches are suitable for predicting the stability and interactions of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and stability .
  • Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess conformational flexibility and aggregation tendencies .
  • Docking studies : Use PDB structures (e.g., 3POZ for HER2) to model ligand-receptor interactions. Prioritize residues (e.g., Lys723, Thr798) for mutagenesis validation .

Key Considerations for Researchers

  • Contradictory bioactivity : Prioritize target-specific assays over broad phenotypic screens to resolve mechanistic ambiguities .
  • Synthetic scalability : Optimize solvent recovery (e.g., DMF distillation) to reduce environmental impact .
  • Data reproducibility : Share raw spectral data and docking parameters via open-access platforms to facilitate cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Fluorobenzyl)-2-methylbenzylamine
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